

Bacterial Bioremediation of Reactive Red 180: A Comparative Analysis of Efficacy

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The textile industry is a major contributor to water pollution, with azo dyes like **Reactive Red**180 being significant environmental concerns due to their complex aromatic structures and low biodegradability. Microbial degradation offers a promising and eco-friendly alternative for the treatment of textile effluents. This guide provides a comparative analysis of the efficacy of different bacterial strains in degrading **Reactive Red** 180, supported by experimental data from various studies.

Comparative Efficacy of Bacterial Strains

Several bacterial species have demonstrated the ability to decolorize and degrade **Reactive Red 180**. The efficiency of this process is highly dependent on the specific bacterial strain and the operational conditions. Below is a summary of the performance of various bacterial strains based on published research.



Bacteri al Strain	Initial Dye Conce ntratio n (mg/L)	Decolo rizatio n Efficie ncy (%)	Time (hours)	Optim al pH	Optim al Tempe rature (°C)	Aerati on	Carbo n Source	Refere nce
Citroba cter sp. CK3	200	~95	36	7.0	32	Anaero bic	4 g/L Glucos e	[1][2]
Isolate- 1 (Gram- positive rod)	250	93.59	60	5.5	36	Aerobic	Sucros e	[3][4][5]
Isolate- 2 (Gram- negativ e short rod)	250	91.55	60	6.0	36	Aerobic	Sucros e	[3][4][5]
Pseudo monas sp. SUK1	50	99.28	1	6.5 - 7.0	30	Static anoxic	Not specifie d	[6]
Bacillus subtilis	200	93	42	8.0	37	Static and Shaking	Not specifie d	[7]

Experimental Protocols

The methodologies employed in studying the bacterial degradation of **Reactive Red 180** vary across different research efforts. Below are detailed protocols from key studies that provide a framework for replicating and comparing these experiments.



Protocol 1: Decolorization by Citrobacter sp. CK3

This protocol is based on the study of Wang et al. (2009).[1][2]

- Bacterial Strain and Inoculum Preparation: Citrobacter sp. CK3, isolated from activated sludge of a textile mill, is used. The strain is pre-cultured in a nutrient broth medium.
- Culture Medium: A basal mineral salt medium is prepared, supplemented with a carbon source (e.g., 4 g/L glucose) and the target dye, **Reactive Red 180** (200 mg/L).
- Experimental Conditions: The decolorization experiments are conducted in sealed flasks to maintain anaerobic conditions. The flasks are inoculated with the pre-cultured Citrobacter sp. CK3 and incubated at 32°C with a pH of 7.0.
- Analytical Method: At regular intervals, samples are withdrawn, and the bacterial cells are separated by centrifugation. The decolorization is quantified by measuring the absorbance of the supernatant at the maximum wavelength of **Reactive Red 180** using a UV-Vis spectrophotometer. The decolorization efficiency is calculated using the formula:
 Decolorization (%) = [(Initial Absorbance Final Absorbance) / Initial Absorbance] x 100

Protocol 2: Screening and Optimization of Dye-Degrading Bacteria

This protocol is adapted from the work of Dharajiya et al. (2018).[3][4]

- Isolation and Screening: Bacteria are isolated from soil samples contaminated with textile industry effluent. The isolates are screened for their dye-degrading ability on nutrient agar plates containing Reactive Red 180 (250 mg/L). The formation of a clear zone around a colony indicates decolorization.
- Inoculum Preparation: A single colony of the selected isolate is inoculated into nutrient broth and incubated on a shaker (180 rpm) at 36 ± 2°C for 24 hours. The culture is standardized to a 0.5 McFarland turbidity.
- Decolorization Assay: The decolorization experiment is carried out in flasks containing nutrient broth amended with 250 mg/L of Reactive Red 180. The flasks are inoculated with



10% (v/v) of the overnight culture and incubated under specific pH and temperature conditions.

- Optimization of Parameters: To determine the optimal conditions for decolorization, various parameters are systematically varied, including pH (5.0, 5.5, 6.0, 6.5), temperature (28°C, 32°C, 36°C, 40°C), and carbon sources (glucose, lactose, sucrose, fructose).
- Measurement of Decolorization: The decolorization is measured spectrophotometrically at regular intervals as described in Protocol 1.

Signaling Pathways and Degradation Mechanisms

The bacterial degradation of azo dyes like **Reactive Red 180** is a multi-step enzymatic process. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is responsible for the color of the dye.[8]

General Azo Dye Degradation Pathway

The degradation typically proceeds in two stages:

- Anaerobic Reduction: Under anaerobic or anoxic conditions, bacteria utilize enzymes called azoreductases to break the azo bonds. This reaction requires an electron donor, such as NADH or NADPH.[8][9] The cleavage of the azo bond results in the formation of colorless, and often toxic, aromatic amines.
- Aerobic Degradation: The resulting aromatic amines are then further degraded, typically
 under aerobic conditions. Bacteria employ various oxygenases to open the aromatic rings,
 leading to the complete mineralization of the dye into simpler, non-toxic compounds like
 CO2, H2O, and inorganic salts.



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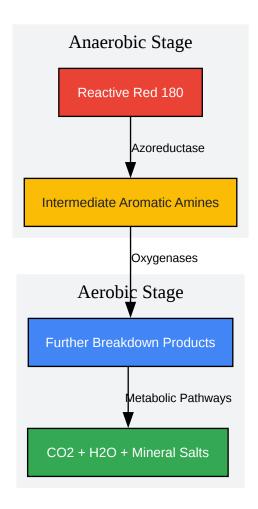
General pathway of azo dye degradation by bacteria.





Proposed Degradation Pathway of Reactive Red 180 by A. hydrophila SK16

A study on the degradation of **Reactive Red 180** by Aeromonas hydrophila SK16 has proposed a specific degradation pathway. The initial step involves the enzymatic cleavage of the azo bonds, leading to the formation of intermediate aromatic amines. These intermediates are then further broken down into smaller, non-toxic molecules.[10]



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Proposed workflow for **Reactive Red 180** degradation.

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